Tribenzylmethane
Description
Tribenzylmethane (C₆H₅CH₂)₃CH is a hydrocarbon compound consisting of a central methane carbon bonded to three benzyl (C₆H₅CH₂) groups. It is notable for its role in studies of thermal stability and decomposition mechanisms in organic chemistry. Experimental investigations reveal that this compound undergoes slight yellowing upon heating and exhibits a distinct thermal decomposition threshold at 349°C, as indicated by breaks in log P vs. 1/T plots during isotopic studies . Its synthesis and stability have been compared extensively with structurally related compounds, such as dibenzylmethane, tribenzylsilane, and triphenylmethane, to elucidate the effects of substituent groups on molecular stability .
Properties
CAS No. |
4742-04-5 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2-benzyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI Key |
LWYFYULAXDMTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Tribenzylmethane can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium in the presence of a solvent like toluene. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium chloride as a byproduct.
Another method involves the use of Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is often used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Tribenzylmethane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form benzyl alcohols and benzoic acid derivatives.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of benzylated hydrocarbons.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the benzyl groups can be further functionalized using reagents like bromine or nitric acid.
Scientific Research Applications
Tribenzylmethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of tribenzylmethane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. For example, this compound derivatives that exhibit antimicrobial activity may do so by inhibiting the function of bacterial enzymes, thereby preventing bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tribenzylmethane vs. Dibenzylmethane
Dibenzylmethane (C₆H₅CH₂)₂CH₂, which has two benzyl groups instead of three, demonstrates greater thermal stability. In contrast, this compound exhibited a decomposition onset at 349°C, accompanied by yellowing and reduced recovery . Isotopic studies further confirmed this disparity: dibenzylmethane’s log P vs. 1/T plot remained linear, while this compound’s plot showed a clear break at 349°C, signaling decomposition .
This compound vs. Tribenzylsilane
Replacing the methane carbon with silicon in tribenzylsilane (C₆H₅CH₂)₃SiH significantly enhances thermal stability. This highlights the stabilizing effect of silicon’s larger atomic radius and stronger bond energy compared to carbon.
This compound vs. Triphenylmethane
Triphenylmethane (C₆H₅)₃CH, with phenyl groups directly attached to the central carbon, differs in both synthesis and application. While this compound is studied for thermal behavior, triphenylmethane serves as a precursor for dyes (e.g., rosaniline, malachite green) . However, direct thermal stability comparisons are absent in the provided evidence.
Data Tables
Table 1: Thermal Stability Comparison of this compound and Analogues
Table 2: Isotopic Study Constants (this compound)
| Constant | Significance | Observation |
|---|---|---|
| A | Slope of log P vs. 1/T regression | Indicates decomposition kinetics |
| Lv | Latent heat of vaporization | Not reported; inferred from linearity deviations |
Key Research Findings
- Thermal Decomposition : this compound’s instability under heat contrasts with dibenzylmethane’s resilience, emphasizing the role of substituent count and bond strength .
- Silicon Substitution : Tribenzylsilane’s enhanced stability suggests silicon’s superiority in high-temperature applications compared to carbon-based analogues .
- Synthetic Implications : The sensitivity of this compound to thermal stress necessitates careful handling in synthetic processes, while its silicon counterpart offers a more robust alternative.
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